molecular formula C9H12NOPS B14521931 3-Methyl-2-(phenylsulfanyl)-1,3,2-oxazaphospholidine CAS No. 62785-48-2

3-Methyl-2-(phenylsulfanyl)-1,3,2-oxazaphospholidine

Cat. No.: B14521931
CAS No.: 62785-48-2
M. Wt: 213.24 g/mol
InChI Key: LGGWPPRFCRKVCO-UHFFFAOYSA-N
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Description

3-Methyl-2-(phenylsulfanyl)-1,3,2-oxazaphospholidine is an organophosphorus compound that features a unique oxazaphospholidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(phenylsulfanyl)-1,3,2-oxazaphospholidine typically involves the reaction of a phosphine with an appropriate oxazaphospholidine precursor. The reaction conditions often require a controlled environment, such as an inert atmosphere and specific temperature ranges, to ensure the desired product is obtained with high purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(phenylsulfanyl)-1,3,2-oxazaphospholidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different phosphine derivatives.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

3-Methyl-2-(phenylsulfanyl)-1,3,2-oxazaphospholidine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism by which 3-Methyl-2-(phenylsulfanyl)-1,3,2-oxazaphospholidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s oxazaphospholidine ring can interact with biological molecules, potentially inhibiting or modifying their activity. The exact pathways and targets are still under investigation, but its unique structure allows for diverse interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2-(phenylsulfanyl)butanoic acid
  • 3-Methyl-2-[phenyl(phenylsulfanyl)methyl]butanal

Uniqueness

Compared to similar compounds, 3-Methyl-2-(phenylsulfanyl)-1,3,2-oxazaphospholidine stands out due to its oxazaphospholidine ring structure, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

62785-48-2

Molecular Formula

C9H12NOPS

Molecular Weight

213.24 g/mol

IUPAC Name

3-methyl-2-phenylsulfanyl-1,3,2-oxazaphospholidine

InChI

InChI=1S/C9H12NOPS/c1-10-7-8-11-12(10)13-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

LGGWPPRFCRKVCO-UHFFFAOYSA-N

Canonical SMILES

CN1CCOP1SC2=CC=CC=C2

Origin of Product

United States

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